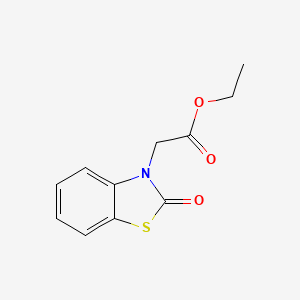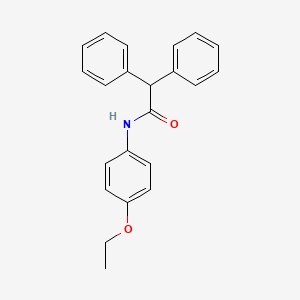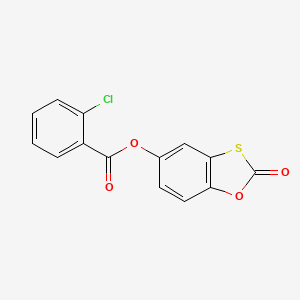![molecular formula C20H23NO2 B5648067 N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, also known as DMPA, is a synthetic compound that belongs to the class of benzoylphenylureas. It is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. DMPA is known for its unique mode of action, which involves disrupting the growth and development of insects and mites.
Mécanisme D'action
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide acts on the insect and mite nervous system by inhibiting the synthesis of chitin, a key component of the exoskeleton. This leads to the disruption of the growth and development of pests, ultimately resulting in their death. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide also affects the metabolism of pests by inhibiting the activity of various enzymes involved in energy production and detoxification.
Biochemical and physiological effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects on pests. It affects the synthesis of chitin, as well as the activity of enzymes involved in energy production and detoxification. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has also been shown to affect the expression of genes involved in growth and development, as well as stress responses. In addition, N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have immunomodulatory effects on pests, affecting their ability to fight off infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its potent activity against a wide range of pests, its unique mode of action, and its ability to affect various biochemical and physiological processes. However, there are also some limitations to its use, including its potential toxicity to non-target organisms and its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, including the development of new synthesis methods and purification techniques to improve its purity and yield. In addition, there is a need for further research on the mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, as well as its effects on non-target organisms and the environment. There is also a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in pest management strategies, including its use in combination with other insecticides and acaricides. Finally, there is a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in other areas, such as medicine and agriculture.
Méthodes De Synthèse
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be synthesized through the reaction of 3,4-dimethylbenzoyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to obtain N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide. The purity and yield of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. It has been shown to be effective against a wide range of insect and mite species, including the cotton bollworm, the diamondback moth, the two-spotted spider mite, and the house dust mite. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is used to study the physiology, biochemistry, and genetics of these pests, as well as their interactions with other organisms and the environment.
Propriétés
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-9-10-16(11-14(13)2)18(22)15-7-6-8-17(12-15)21-19(23)20(3,4)5/h6-12H,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNQKHRKWMQINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
![1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647995.png)


![N-1,3-benzodioxol-5-yl-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5648017.png)


![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)